molecular formula C17H15ClFN3O B2395632 2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide CAS No. 2411293-97-3

2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide

Cat. No. B2395632
CAS RN: 2411293-97-3
M. Wt: 331.78
InChI Key: NZNYJGUCUBTCJL-UHFFFAOYSA-N
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Description

This compound is a solid with the empirical formula C8H6Cl2FNO . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions . For instance, a solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular weight of this compound is 187.599 . The InChI key is JDAWWCJBFPBHFL-UHFFFAOYSA-N . Further structural analysis would require more specific data not available in the current search results.


Physical And Chemical Properties Analysis

This compound is a solid . Its molar conductance is 16 Ohm^-1 cm^2 mol^-1 . The compound’s InChI is 1S/C8H7ClFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty with respect to this product .

properties

IUPAC Name

2-chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O/c1-11-2-7-15-21-17(12-3-5-13(19)6-4-12)14(22(15)10-11)9-20-16(23)8-18/h2-7,10H,8-9H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNYJGUCUBTCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CNC(=O)CCl)C3=CC=C(C=C3)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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